molecular formula C13H10F3N3O B232202 2-[3-(Trifluoromethyl)anilino]nicotinamide

2-[3-(Trifluoromethyl)anilino]nicotinamide

货号 B232202
分子量: 281.23 g/mol
InChI 键: STZZMKSCWDOODK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[3-(Trifluoromethyl)anilino]nicotinamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用机制

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK by TAK-659 blocks this signaling cascade, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell proliferation and survival, TAK-659 has been shown to modulate various immune cell populations, including T-cells, natural killer cells, and macrophages. These effects are thought to be mediated through the inhibition of BTK-dependent signaling pathways in these cell types.

实验室实验的优点和局限性

TAK-659 has several advantages as a tool compound for studying B-cell signaling and function. It is highly selective for BTK, with minimal off-target effects on other kinases. It is also orally bioavailable and has favorable pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to its use in lab experiments. For example, its potency may vary depending on the specific cell type or disease model being studied, and its effects may be influenced by the presence of other signaling pathways.

未来方向

There are several potential future directions for research on TAK-659 and its role in B-cell malignancies. One area of interest is the identification of biomarkers that can predict response to BTK inhibition, as well as the development of combination therapies that can enhance the efficacy of TAK-659. Another area of focus is the investigation of TAK-659 in other immune-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, there is ongoing research to identify novel BTK inhibitors with improved potency and selectivity, as well as alternative mechanisms of action.

合成方法

The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chloronicotinic acid with trifluoromethylaniline to form 2-[3-(trifluoromethyl)anilino]nicotinic acid. This intermediate is then converted to the corresponding amide using thionyl chloride and N,N-dimethylformamide. The final product is obtained by treating the amide with 1,2,4-triazole in the presence of a base.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, TAK-659 has shown potent and selective inhibition of BTK, resulting in decreased proliferation and survival of malignant B-cells.

属性

产品名称

2-[3-(Trifluoromethyl)anilino]nicotinamide

分子式

C13H10F3N3O

分子量

281.23 g/mol

IUPAC 名称

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-1-4-9(7-8)19-12-10(11(17)20)5-2-6-18-12/h1-7H,(H2,17,20)(H,18,19)

InChI 键

STZZMKSCWDOODK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F

规范 SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)N)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。